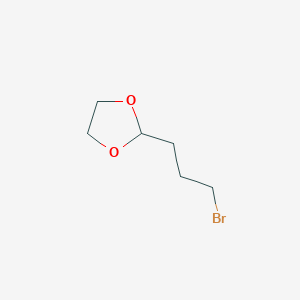

2-(3-Bromopropyl)-1,3-dioxolane

Description

Significance as a Versatile Heterocyclic Building Block

The primary significance of 2-(3-bromopropyl)-1,3-dioxolane lies in its utility as a versatile heterocyclic building block. lookchem.com Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental in medicinal chemistry and materials science. The dioxolane moiety in this compound serves as a robust protecting group for the aldehyde functional group of 4-bromobutyraldehyde, its precursor. echemi.com This protection is crucial in complex syntheses, as it prevents the highly reactive aldehyde from undergoing unwanted reactions while other parts of the molecule are being modified. organic-chemistry.org

The presence of the terminal bromo group allows for a wide array of chemical transformations. It can readily participate in nucleophilic substitution reactions to form new carbon-carbon or carbon-heteroatom bonds. This dual functionality enables chemists to introduce a protected four-carbon aldehyde-containing chain into a target molecule, which can be unmasked at a later synthetic stage. This strategy is widely employed in the pharmaceutical industry for the synthesis of therapeutic agents, where the incorporation of such fragments can enhance pharmacological properties like potency and bioavailability. lookchem.com

Historical Context and Evolution in Synthetic Strategies

The synthesis of 1,3-dioxolanes is a classic transformation in organic chemistry, historically achieved by the acid-catalyzed acetalization of an aldehyde or ketone with a 1,2-diol, such as ethylene (B1197577) glycol. organic-chemistry.orgnih.gov Early methods for synthesizing compounds like this compound would have involved the direct reaction of 4-bromobutyraldehyde with ethylene glycol in the presence of a strong acid catalyst like toluenesulfonic acid. organic-chemistry.org Often, this reaction is performed in a solvent like toluene, using a Dean-Stark apparatus to azeotropically remove the water formed during the reaction, thereby driving the equilibrium towards the acetal (B89532) product. organic-chemistry.org

While effective, these traditional methods often require harsh conditions that may not be compatible with sensitive functional groups on more complex substrates. The evolution of synthetic strategies has led to the development of milder and more efficient procedures. Modern approaches might employ trialkyl orthoformates in the presence of a catalytic amount of tetrabutylammonium (B224687) tribromide, a method that works well for both aldehydes and ketones and is tolerant of many acid-sensitive groups. organic-chemistry.org Another advanced method involves the use of methoxymethylphenylsulfide in conjunction with a bromine source like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH), which allows for high-yielding formation of methylene (B1212753) acetals under mild conditions. organic-chemistry.org For related bromoalkyl dioxolanes, procedures have been described involving the reaction of an unsaturated aldehyde with ethylene glycol in the presence of hydrogen bromide in 1,4-dioxane, followed by workup and purification. chemicalbook.com

Current Research Landscape and Emerging Applications

The current research landscape continues to leverage the unique properties of this compound and related structures, primarily in the development of new pharmaceuticals and biologically active compounds. It is frequently used as a key intermediate for the synthesis of potential therapeutic agents. lookchem.com The ability to introduce a protected aldehyde functionality is a powerful tool in drug discovery and development.

Research into compounds containing the 1,3-dioxolane (B20135) ring has shown a broad spectrum of biological activities, including potential antibacterial and antifungal properties. nih.govresearchgate.net For instance, various substituted 1,3-dioxolanes have been synthesized and tested against pathogens, demonstrating that the dioxolane scaffold is a promising platform for developing new antimicrobial agents. nih.gov

Furthermore, related structures are instrumental in creating complex natural products and specialized fungicides. For example, 2-bromomethyl-2-(2,4-dichlorophenyl)-4-n-propyl-1,3-dioxolane serves as an intermediate in the production of triazole- and imidazole-based fungicides. google.com The analogous compound, 2-(3-bromophenyl)-1,3-dioxolane, has been used in the synthesis of diaryl amino piperidine (B6355638) delta opioid agonists, highlighting the role of such building blocks in medicinal chemistry. sigmaaldrich.comsigmaaldrich.com The benzo[d] lookchem.comechemi.comdioxole moiety, a structurally related aromatic system, is a key feature in the unified total synthesis of several classes of benzylisoquinoline alkaloids, demonstrating the enduring importance of this heterocyclic system in constructing complex, medicinally relevant molecules. rsc.org

Chemical Properties and Identifiers

| Property | Value | Source |

| CAS Number | 62563-07-9 | lookchem.comechemi.comnih.gov |

| Molecular Formula | C₆H₁₁BrO₂ | lookchem.comechemi.comchemscene.com |

| Molecular Weight | 195.06 g/mol | sigmaaldrich.com |

| Boiling Point | 88°C / 10 mmHg | lookchem.comechemi.com |

| Density | 1.44 g/cm³ | lookchem.comechemi.com |

| Refractive Index | 1.4780-1.4820 | lookchem.com |

| IUPAC Name | This compound | sigmaaldrich.com |

| Synonyms | 4-Bromobutyraldehyde Ethylene Acetal, 4-Bromobutanal ethylene acetal | lookchem.comechemi.com |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-(3-bromopropyl)-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11BrO2/c7-3-1-2-6-8-4-5-9-6/h6H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQIXIJRPYSOGPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)CCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20326815 | |

| Record name | 2-(3-bromopropyl)-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20326815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62563-07-9 | |

| Record name | 2-(3-bromopropyl)-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20326815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 3 Bromopropyl 1,3 Dioxolane and Its Derivatives

Established Synthetic Routes to the 1,3-Dioxolane (B20135) Core

The 1,3-dioxolane ring is a cyclic acetal (B89532), typically formed by the reaction of a carbonyl compound with a 1,2-diol. This structure is widely used as a protecting group for aldehydes and ketones in organic synthesis due to its stability under neutral and basic conditions and its susceptibility to hydrolysis under acidic conditions. google.comnih.gov

Acetalization Reactions from Aldehyde Precursors

The most direct and common method for synthesizing the 1,3-dioxolane core of the target molecule is through the acid-catalyzed acetalization of an appropriate aldehyde precursor with ethylene (B1197577) glycol. libretexts.orgchemicalbook.com For the direct synthesis of 2-(3-bromopropyl)-1,3-dioxolane, the precursor aldehyde is 4-bromobutanal.

The reaction mechanism involves the protonation of the carbonyl oxygen of the aldehyde by an acid catalyst, which enhances the electrophilicity of the carbonyl carbon. libretexts.orgnih.gov A molecule of ethylene glycol then acts as a nucleophile, attacking the activated carbonyl carbon. A subsequent intramolecular cyclization, driven by the attack of the second hydroxyl group of the ethylene glycol and elimination of a water molecule, yields the stable five-membered 1,3-dioxolane ring. libretexts.orgvaia.com To drive the equilibrium towards the acetal product, water is typically removed from the reaction mixture, often by azeotropic distillation using a Dean-Stark apparatus. wikipedia.org

Commonly used acid catalysts for this transformation include:

p-Toluenesulfonic acid (p-TsOH) chemicalbook.com

Sulfuric acid (H₂SO₄) chemicalbook.com

Dry hydrogen chloride (HCl) nih.gov

Lewis acids such as zirconium tetrachloride (ZrCl₄) and cerium(III) trifluoromethanesulfonate (B1224126) organic-chemistry.org

| Catalyst | Substrate Example | Conditions | Yield | Reference |

|---|---|---|---|---|

| 0.1 mol % Hydrochloric Acid | Various Aldehydes | Methanol, Ambient Temp, 30 min | High | nih.gov |

| p-Toluenesulfonic acid | Aldehydes/Ketones | Toluene, Reflux | Good | chemicalbook.com |

| Montmorillonite K10 | Salicylaldehyde | Toluene, Reflux | Good | nih.gov |

| Zirconium tetrachloride (ZrCl₄) | Carbonyl compounds | Mild conditions | High | organic-chemistry.org |

Ring-Closure Approaches to the Dioxolane Ring

Beyond the direct acetalization of a pre-functionalized aldehyde, the 1,3-dioxolane ring can be formed through other ring-closure strategies. One such method involves the reaction of an epoxide with a ketone or aldehyde. researchgate.net For instance, ethylene oxide can react with formaldehyde (B43269), catalyzed by SnCl₄ or tetraethylammonium (B1195904) bromide, to form the parent 1,3-dioxolane. chemicalbook.com This principle can be extended to substituted epoxides to generate functionalized dioxolanes.

Another approach is the reaction of 1,2-diols with ketones under ultrasonic irradiation using graphene oxide as a catalyst, which represents a more modern, eco-friendly method. researchgate.net These ring-closure methods offer alternative pathways that can be advantageous depending on the availability and reactivity of the starting materials.

Introduction of the Bromopropyl Moiety

Nucleophilic Substitution Pathways for Bromination

The conversion of the terminal hydroxyl group of 2-(3-hydroxypropyl)-1,3-dioxolane to a bromide is a classic nucleophilic substitution reaction. pressbooks.pub Since the hydroxyl group (-OH) is a poor leaving group, it must first be activated. unco.edu

Under acidic conditions, the alcohol is protonated to form an oxonium ion, converting the leaving group to a much more stable water molecule. libretexts.org The subsequent attack by a bromide nucleophile (Br⁻) proceeds via an Sₙ2 mechanism for a primary alcohol like this one, leading to the formation of the alkyl bromide with inversion of configuration at the reaction center. libretexts.org Common reagents for this transformation include treating the alcohol with a mixture of sodium or potassium bromide and concentrated sulfuric acid, which generates hydrogen bromide (HBr) in situ. chemguide.co.uk

Halogenation of Precursor Compounds

A variety of reagents are available for the direct halogenation of alcohols, providing pathways to the desired bromopropyl moiety. These reactions often proceed through the formation of an intermediate that renders the hydroxyl group a better leaving group. libretexts.org

For bromination, phosphorus tribromide (PBr₃) is a widely used reagent that reacts with primary and secondary alcohols to give the corresponding alkyl bromides. youtube.com The mechanism involves the formation of an intermediate dibromophosphite (-OPBr₂), which is then displaced by a bromide ion in an Sₙ2 reaction. libretexts.org

An alternative strategy involves converting the alcohol to a sulfonate ester, such as a tosylate or mesylate. These are excellent leaving groups and can be readily displaced by a halide nucleophile in a subsequent step. libretexts.orgyoutube.com This two-step process is often very clean and proceeds under mild conditions. youtube.com

| Reagent | Mechanism Type | Key Features | Reference |

|---|---|---|---|

| HBr (from NaBr/H₂SO₄) | Sₙ2 (for 1° alcohols) | In situ generation of the halogenating agent. | chemguide.co.uk |

| PBr₃ | Sₙ2 | Effective for primary and secondary alcohols. | youtube.com |

| Thiourea / Br₂ | - | Mediates halogenation under mild conditions. | organic-chemistry.org |

| Ionic Liquids (e.g., [bmim][Br]) | Sₙ2 | Acts as both solvent and reagent; recyclable. | organic-chemistry.org |

Advanced Synthetic Techniques and Catalysis

Modern synthetic chemistry offers several advanced techniques and catalytic systems to improve the efficiency, selectivity, and environmental footprint of synthesizing this compound and its derivatives.

For the formation of the dioxolane ring, reactive distillation is a powerful technique that combines chemical reaction and distillation in a single unit. acs.orgacs.org By continuously removing the water byproduct, the reaction equilibrium is shifted towards the products, leading to higher conversions and yields, often with reduced energy consumption. google.comacs.org

Photocatalysis has also emerged as a green alternative for acetalization. Using catalysts like Eosin Y under visible light irradiation allows the protection of a wide range of aldehydes under neutral conditions, which is advantageous for substrates sensitive to acid. organic-chemistry.org Another photocatalytic system employs FeCl₃–NaNO₂ under UV light to synthesize 1,3-dioxacyclanes. iaea.org

In the realm of halogenation, modern methods provide alternatives to traditional, often harsh, reagents. Transition-metal catalysis , for instance, has enabled the site-selective halogenation of C-H bonds, offering novel synthetic routes. researchgate.net While often applied to aromatic systems, developments in C(sp³)-H functionalization are ongoing. Furthermore, techniques like photoredox catalysis can generate alkyl radicals from precursors under mild conditions, which can then be trapped by a halogen source. escholarship.orgiu.edu The use of ionic liquids as both solvent and nucleophilic halide source also represents an advanced, environmentally attractive protocol for halogenation reactions. organic-chemistry.org

Applications of Grignard Reagents in Dioxolane Synthesis

Grignard reagents (RMgX) are powerful tools in organic synthesis for forming carbon-carbon bonds. The Grignard reagent derived from this compound serves as a key intermediate, acting as a nucleophilic building block to react with various electrophiles. The standard synthesis involves reacting the parent bromo-compound with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). researchgate.net

However, a significant challenge in preparing the Grignard reagent from haloalkyl dioxolanes is its thermal instability. The Grignard reagents formed from compounds like 2-(2-bromoethyl)-1,3-dioxolane (B43116) and 2-(3-chloropropyl)-1,3-dioxolane (B91844) are known to be thermally unstable and can decompose under ordinary preparation conditions. chegg.com This necessitates careful temperature control during the synthesis.

Once formed, this Grignard reagent can be used in a variety of synthetic transformations. For instance, it can react with aldehydes or ketones to produce secondary or tertiary alcohols, respectively. vaia.com The reaction with formaldehyde would yield a primary alcohol, extending the carbon chain by one. vaia.com Another application involves the reaction with epoxides, which, after acidic workup, also results in the formation of an alcohol. vaia.com Furthermore, specialized reagents can be employed; for example, a stable and versatile electrophilic formylating reagent derived from 2-ethoxydioxolane and benzotriazole (B28993) has been shown to react efficiently with Grignard reagents. organic-chemistry.org

The general three-step process for a Grignard synthesis is:

Preparation of the Grignard Reagent: Slow addition of the alkyl halide solution to magnesium turnings in an anhydrous ether. researchgate.net

Reaction with an Electrophile: Addition of a compound like a ketone, aldehyde, or epoxide to the prepared Grignard solution. researchgate.net

Acidic Hydrolysis: Quenching the reaction with an acid to protonate the intermediate alkoxide and yield the final alcohol product. researchgate.net

Utilization of Specific Catalysts and Reagents for Yield Optimization

Optimizing the yield of reactions involving this compound and its derivatives often requires the use of specific catalysts and reagents. These agents can influence reaction rates, minimize side reactions, and improve the efficiency of bond formation.

In the crucial first step of forming the Grignard reagent, the reaction can be difficult to initiate due to surface passivation of the magnesium or trace amounts of water. researchgate.net To overcome long induction periods and facilitate the use of less reactive halides, complex hydrides such as Lithium aluminum hydride (LiAlH₄) or Sodium aluminum hydride (NaAlH₄) can be added in small quantities to the ether solvent to act as catalysts. google.com

For subsequent reactions, various catalysts can be employed depending on the desired transformation. For example, in aldol-type reactions involving dioxolane derivatives, Scandium(III) triflate (Sc(OTf)₃) has been used as a catalyst (at 10 mol%) for the addition of a bromomagnesium alkoxide to aldehydes, yielding functionalized protected aldol (B89426) products. organic-chemistry.org In other specialized syntheses, such as asymmetric 1,3-dipolar cycloadditions to form other heterocyclic systems, chiral binaphthyldiimine-Ni(II) complexes have been utilized as catalysts. organic-chemistry.org

The selection of reagents is also critical. For instance, in the formation of methylene (B1212753) acetals from diols, which is a related dioxolane synthesis, the use of 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) as a brominating agent and dibutylhydroxytoluene (BHT) as a suppressor of side reactions leads to high yields. organic-chemistry.org

The following table summarizes some catalysts and reagents used in the synthesis and transformation of dioxolane-related compounds.

| Reaction Type | Catalyst/Reagent | Function | Reference |

| Grignard Reagent Formation | Complex Hydrides (e.g., LiAlH₄) | Reduce induction period, activate magnesium surface | google.com |

| Aldol-type Reaction | Scandium(III) triflate (Sc(OTf)₃) | Lewis acid catalyst for C-C bond formation | organic-chemistry.org |

| Asymmetric Cycloaddition | Chiral binaphthyldiimine-Ni(II) complex | Asymmetric catalysis for heterocycle synthesis | organic-chemistry.org |

| Methylene Acetal Formation | DBDMH / BHT | Brominating agent / Radical scavenger | organic-chemistry.org |

| Oxidative Hydrolysis | HTIB / TsOH·H₂O | Hypervalent iodine catalyst / Co-catalyst | beilstein-journals.org |

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Beyond the choice of reagents and catalysts, the careful control of reaction conditions such as temperature, solvent, and reactant stoichiometry is paramount for maximizing product yield and chemical selectivity.

Temperature and solvent are critical parameters that can dictate the success and outcome of a synthetic procedure. The solubility of reactants, the stability of intermediates, and the rate of reaction are all heavily influenced by the chosen solvent system. researchgate.net For Grignard reactions, anhydrous ether solvents like diethyl ether and tetrahydrofuran (THF) are standard because they solvate the magnesium complex, but they must be scrupulously dry as water will destroy the reagent. researchgate.net

The choice of solvent can significantly impact selectivity. In a study on the bromination of acetophenone, dichloromethane (B109758) was found to be the optimal solvent, affording only the desired monobrominated product, whereas reactions in other solvents like acetonitrile, diethyl ether, or THF resulted in lower yields. researchgate.net Similarly, the synthesis of dioxolane structures is sensitive to the solvent environment. biointerfaceresearch.com

Temperature control is equally crucial. The formation of a Grignard reagent is an exothermic reaction, and the rate of addition of the alkyl halide must be managed to maintain a gentle reflux. researchgate.net If the reaction proceeds too quickly, side reactions can occur, reducing the yield. More importantly, as noted previously, the Grignard reagent of this compound is thermally unstable, making low-temperature synthesis a likely requirement to prevent decomposition. chegg.com In other reactions, an optimal temperature must be found. For the aforementioned bromination, 80°C gave the best results, with lower or higher temperatures decreasing the conversion. researchgate.net

The table below illustrates the impact of solvent choice on reaction yield in a related synthesis.

| Solvent | Relative Yield | Observation | Reference |

| Dichloromethane (CH₂Cl₂) | Excellent | High selectivity for desired product | researchgate.net |

| Acetonitrile (CH₃CN) | Lower | Reduced yield compared to CH₂Cl₂ | researchgate.net |

| Diethyl Ether (Et₂O) | Lower | Reduced yield compared to CH₂Cl₂ | researchgate.net |

| Tetrahydrofuran (THF) | Lower | Reduced yield compared to CH₂Cl₂ | researchgate.net |

| n-Hexane | Lower | Reduced yield compared to CH₂Cl₂ | researchgate.net |

In the synthesis of the closely related compound 2-bromomethyl-1,3-dioxolane, a specific stoichiometry was employed to achieve a good yield and high purity. chemicalbook.com The reaction used a 2:1 molar ratio of ethylene glycol to acetaldehyde (B116499) to form the initial dioxolane, followed by the addition of a slight excess of bromine (1.1 equivalents relative to acetaldehyde) to perform the bromination. chemicalbook.com This careful control ensures the efficient conversion of the starting materials to the desired product.

In catalytic reactions, the stoichiometry of the catalyst is also a key parameter. For example, in a hypervalent iodine-catalyzed oxidation, using 0.2 equivalents of the catalyst [hydroxy(tosyloxy)iodo]benzene (B1195804) (HTIB) along with 1.2 equivalents of the terminal oxidant m-chloroperoxybenzoic acid (m-CPBA) was found to be the most effective condition. beilstein-journals.org Using an insufficient amount of catalyst would slow the reaction, while a large excess is wasteful and can sometimes promote side reactions. Therefore, meticulous attention to the molar ratios of all components—reactants, catalysts, and reagents—is essential for achieving high purity and optimizing the synthetic process. hw.ac.uk

Chemical Reactivity and Mechanistic Investigations of 2 3 Bromopropyl 1,3 Dioxolane

Reactivity of the Bromine Atom

The carbon-bromine bond in 2-(3-Bromopropyl)-1,3-dioxolane is the primary site of reactivity for a range of nucleophilic substitution, elimination, and organometallic reactions. The electron-withdrawing nature of the bromine atom polarizes the C-Br bond, rendering the adjacent carbon atom electrophilic and susceptible to attack by nucleophiles.

Nucleophilic Substitution Reactions (SN1 and SN2)

Nucleophilic substitution is a fundamental reaction class for alkyl halides. The mechanism of this reaction can proceed through either a unimolecular (SN1) or bimolecular (SN2) pathway, depending on the structure of the alkyl halide. ksu.edu.sa

For this compound, the bromine atom is attached to a primary carbon. This structural feature strongly favors the SN2 mechanism. khanacademy.orgwikipedia.org The SN2 reaction is a single, concerted step where the incoming nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (a "backside attack"). chemicalnote.commasterorganicchemistry.com This process involves a transition state where both the nucleophile and the leaving group are partially bonded to the carbon atom. chemicalnote.com The rate of an SN2 reaction is dependent on the concentration of both the alkyl halide and the nucleophile, making it a second-order reaction. masterorganicchemistry.comlibretexts.org

The primary nature of the substrate minimizes steric hindrance, allowing for easy access of the nucleophile to the reaction center, which is a key factor for a rapid SN2 reaction. wikipedia.orgmasterorganicchemistry.com Conversely, the SN1 pathway, which involves the formation of a carbocation intermediate, is highly disfavored for primary alkyl halides due to the inherent instability of primary carbocations. ksu.edu.sa

A wide variety of nucleophiles can be employed to displace the bromide, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. The stable 1,3-dioxolane (B20135) ring is unreactive towards most nucleophiles under neutral or basic conditions, allowing for selective functionalization at the propyl chain. organic-chemistry.org

| Nucleophile (Nu:⁻) | Product | Reaction Type | Significance |

|---|---|---|---|

| CN⁻ (Cyanide) | 4-(1,3-Dioxolan-2-yl)butanenitrile | SN2 | Carbon chain extension, precursor to carboxylic acids and amines. |

| N₃⁻ (Azide) | 2-(3-Azidopropyl)-1,3-dioxolane | SN2 | Precursor to primary amines via reduction. |

| RO⁻ (Alkoxide) | 2-(3-Alkoxypropyl)-1,3-dioxolane | SN2 | Formation of ethers. |

| I⁻ (Iodide) | 2-(3-Iodopropyl)-1,3-dioxolane | SN2 (Finkelstein reaction) | Conversion to a more reactive alkyl iodide. |

Elimination Reactions to Form Unsaturated Species

While primary alkyl halides predominantly undergo substitution, elimination reactions can occur, particularly in the presence of strong, sterically hindered bases. In an elimination reaction, a proton from a carbon adjacent to the electrophilic carbon is removed by a base, leading to the formation of a double bond and the expulsion of the leaving group.

For this compound, treatment with a bulky base such as potassium tert-butoxide would favor an E2 (bimolecular elimination) mechanism. This would result in the formation of 2-(prop-2-en-1-yl)-1,3-dioxolane. The competition between SN2 and E2 pathways is a critical consideration in synthetic planning, with factors like base strength, steric bulk of the base and substrate, and reaction temperature playing crucial roles.

Organometallic Reagent Formation (e.g., Lithiation, Grignard Formation)

The bromine atom of this compound can be replaced by a metal, reversing the polarity of the adjacent carbon atom from electrophilic to nucleophilic. This "umpolung" is a powerful tool in organic synthesis.

Grignard Reagent Formation: The most common organometallic reagent prepared from this compound is a Grignard reagent. The reaction involves the oxidative insertion of magnesium metal into the carbon-bromine bond. adichemistry.com This is typically carried out under strictly anhydrous conditions using an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF), which stabilizes the resulting organomagnesium species. adichemistry.comsigmaaldrich.com The product formed is [3-(1,3-dioxolan-2-yl)propyl]magnesium bromide.

The 1,3-dioxolane group is crucial for the success of this reaction as it is stable under the basic and nucleophilic conditions of Grignard reagent formation and subsequent reactions. thieme-connect.de This allows the resulting Grignard reagent to be used as a nucleophilic building block to attack a wide range of electrophiles (e.g., aldehydes, ketones, esters, CO₂), forming new carbon-carbon bonds. After the desired bond formation, the dioxolane can be hydrolyzed to reveal the aldehyde functionality.

Lithiation: While direct lithiation via metal-halogen exchange is also possible, it often requires stronger bases (like t-butyllithium) and very low temperatures to avoid side reactions. The stability of the dioxolane ring to organolithium reagents is generally good, allowing for similar synthetic strategies as with Grignard reagents.

| Organometallic Reagent | Preparation Conditions | Resulting Species | Synthetic Utility |

|---|---|---|---|

| Grignard Reagent | Mg turnings, dry Et₂O or THF | [3-(1,3-Dioxolan-2-yl)propyl]magnesium bromide | Nucleophilic propyl-aldehyde synthon for reaction with ketones, aldehydes, esters, etc. sigmaaldrich.com |

| Organolithium Reagent | n-BuLi or t-BuLi, dry ether/hexane, low temp. | [3-(1,3-Dioxolan-2-yl)propyl]lithium | Highly reactive nucleophile for C-C bond formation. |

Reactivity of the 1,3-Dioxolane Ring System

The 1,3-dioxolane ring is a cyclic acetal (B89532), which primarily functions as a protecting group for a carbonyl functionality. Its reactivity is characterized by its stability under many conditions and its susceptibility to cleavage under specific, typically acidic, conditions.

Acetal Hydrolysis for Regeneration of Aldehyde Functionality

The most significant reaction of the 1,3-dioxolane ring is its hydrolysis back to the parent carbonyl compound and diol. This deprotection is a key step in multi-step syntheses where the aldehyde needed to be masked during preceding reactions (e.g., Grignard reactions, reductions with hydrides).

The hydrolysis is catalyzed by acid in the presence of excess water. total-synthesis.com The mechanism involves protonation of one of the acetal oxygens, converting it into a good leaving group. The ring is then opened, and subsequent attack by water and elimination of the second alcohol moiety leads to the formation of a protonated carbonyl, which is then deprotonated to yield the final aldehyde product, 4-bromobutanal. The use of a large excess of water helps to drive the equilibrium towards the hydrolysis products. total-synthesis.com A variety of acidic conditions can be employed, ranging from aqueous mineral acids (like HCl) to Lewis acids or acid catalysts in wet organic solvents. organic-chemistry.orgorganic-chemistry.org

| Catalyst/Reagent | Conditions | Typical Outcome |

|---|---|---|

| Aqueous HCl or H₂SO₄ | Water, often with a co-solvent (e.g., acetone, THF) | Efficient hydrolysis to the aldehyde. |

| p-Toluenesulfonic acid (TsOH) | Wet acetone or THF | Mild and effective deprotection. organic-chemistry.org |

| Lewis Acids (e.g., Er(OTf)₃, In(OTf)₃) | Wet nitromethane or acetone | Very mild and chemoselective cleavage. organic-chemistry.orgorganic-chemistry.org |

| Iodine | Wet acetone | Deprotection under neutral conditions. organic-chemistry.org |

Functionalization and Derivatization of the Dioxolane Ring

The 1,3-dioxolane ring in this compound is generally a stable protecting group, resistant to many reagents that target the bromo-functionalized side chain. However, under specific conditions, the dioxolane moiety can participate in reactions, leading to its functionalization or cleavage.

One of the primary reactions of the dioxolane ring is its cleavage under acidic conditions to deprotect the aldehyde functionality. This hydrolysis is a fundamental transformation and its mechanism is well-understood to proceed via protonation of one of the oxygen atoms, followed by ring-opening to form a resonance-stabilized carbocation intermediate. Subsequent attack by water and loss of ethylene (B1197577) glycol yields the corresponding aldehyde. While this is a deprotection strategy, it represents a key reaction of the dioxolane ring.

Lewis acid-catalyzed reactions can also be employed to modify or cleave the dioxolane ring. Strong Lewis acids can coordinate to the oxygen atoms, facilitating ring opening and subsequent reactions with nucleophiles. This can lead to the formation of new ether linkages or other functional groups at the original acetal carbon. For instance, reaction with a thiol in the presence of a Lewis acid could lead to a thioacetal.

In more complex scenarios, intramolecular reactions can be designed where a nucleophile generated from the bromopropyl side chain attacks the dioxolane ring. For example, conversion of the bromide to an organometallic species could, in principle, lead to an intramolecular rearrangement or cyclization involving the acetal, although such reactivity is highly dependent on the reaction conditions and the nature of the organometallic intermediate.

Below is a table summarizing potential functionalization reactions of the dioxolane ring in this compound.

| Reaction Type | Reagents | Product Type | Notes |

| Acid-Catalyzed Hydrolysis | H₃O⁺ | 4-Bromobutanal | Standard deprotection method. |

| Transacetalization | Diol, Acid Catalyst | New Acetal | Exchange of the ethylene glycol unit. |

| Lewis Acid-Mediated Cleavage | Lewis Acid (e.g., BBr₃), Nucleophile | Functionalized Ether/Thioether | Ring-opening and trapping with a nucleophile. |

| Intramolecular Cyclization | (Hypothetical) Organometallic intermediate | Spirocyclic Ether | Requires specific reaction design to favor intramolecular attack. |

Mechanistic Studies of Complex Transformations Involving the Compound

The presence of two distinct reactive sites in this compound allows for its participation in complex, multi-step transformations. Mechanistic studies of these reactions are crucial for understanding reaction pathways, identifying key intermediates, and controlling product selectivity.

A significant area of mechanistic interest is the formation of Grignard reagents from this compound and the subsequent reactions. The formation of the Grignard reagent, 2-(1,3-dioxolan-2-yl)propylmagnesium bromide, is understood to proceed through a radical mechanism on the surface of the magnesium metal. harvard.edualfredstate.edu This involves single-electron transfer (SET) from magnesium to the carbon-bromine bond, leading to the formation of a radical anion which then fragments to an alkyl radical and a bromide ion. This alkyl radical can then be trapped by a second electron transfer from magnesium to form the organomagnesium species.

The presence of radical intermediates in Grignard reagent formation can be inferred through trapping experiments. harvard.edu For instance, the inclusion of a radical scavenger like 2,2,6,6-tetramethylpiperidine-N-oxyl (TEMPO) during the reaction with magnesium would lead to the formation of a trapped radical adduct, thereby providing evidence for the radical pathway. harvard.edu The primary reaction pathway leads to the expected Grignard reagent, but side reactions, such as dimerization of the radical intermediate, can also occur.

In multi-step reactions involving this compound, the principles of kinetic and thermodynamic control can dictate the product distribution. For example, in a reaction where the initial product can undergo further transformation, the reaction conditions can be tuned to favor either the kinetically or thermodynamically more stable product.

Consider a hypothetical intramolecular cyclization of a derivative of this compound. The initial cyclization might lead to a kinetically favored, less stable ring system. If the reaction is reversible, allowing it to proceed for a longer time or at a higher temperature could lead to the rearrangement to a more thermodynamically stable product.

The relative rates of competing reaction pathways are also a key consideration. For instance, in a reaction with a nucleophile that could potentially react at either the carbon bearing the bromine or at the acetal carbon (following Lewis acid activation), the kinetic parameters of each pathway would determine the major product. The reaction's temperature, solvent, and the nature of the nucleophile and any catalysts would all influence these kinetic parameters.

A summary of factors influencing kinetic and thermodynamic outcomes in reactions of this compound is presented below.

| Factor | Influence on Kinetic Control | Influence on Thermodynamic Control |

| Temperature | Lower temperatures favor the faster-forming product. | Higher temperatures allow for equilibration to the more stable product. |

| Reaction Time | Shorter reaction times isolate the initial product. | Longer reaction times allow for the formation of the thermodynamic product. |

| Reversibility | Favored under irreversible conditions. | Requires a reversible reaction pathway. |

| Catalyst | Can lower the activation energy of one pathway over another. | Can facilitate the equilibration process. |

Role of 2 3 Bromopropyl 1,3 Dioxolane in Medicinal Chemistry and Pharmaceutical Research

Synthesis of Pharmaceutical Intermediates and Lead Compounds

The utility of 2-(3-Bromopropyl)-1,3-dioxolane as a precursor in the synthesis of pharmaceutical intermediates is a cornerstone of its application in medicinal chemistry. The presence of both a protected aldehyde and a reactive alkyl bromide within the same molecule allows for sequential and controlled chemical modifications, making it an invaluable tool for synthetic chemists.

Building Blocks for Drug Candidates and Analogs

This compound serves as a fundamental building block in the construction of more complex molecules destined for pharmaceutical applications. The bromo-functional group provides a reactive handle for nucleophilic substitution reactions, allowing for the introduction of various pharmacophores. For instance, a related compound, 2-(3-Bromophenyl)-1,3-dioxolane, has been utilized in the synthesis of acetals through the arylation of 1-benzylpiperidin-4-amine sigmaaldrich.com. This reaction highlights the utility of the bromo-substituted dioxolane scaffold in creating carbon-nitrogen bonds, which are prevalent in many drug structures.

Furthermore, the closely related analog, 2-(2-Bromoethyl)-1,3-dioxolane (B43116), has been employed in the synthesis of bitopic ligands based on Fallypride, a known D2/D3 dopamine (B1211576) receptor antagonist nih.gov. This underscores the potential of bromoalkyl dioxolanes in the development of sophisticated ligands that can interact with multiple binding sites on a biological target, a strategy often employed to enhance affinity and selectivity. The synthesis of these bitopic ligands involved the reaction of 2-(2-bromoethyl)-1,3-dioxolane with a suitable precursor, demonstrating the role of this class of compounds in elongating molecular scaffolds to bridge different receptor domains nih.gov.

Application in Analog Synthesis for Structure-Activity Relationship (SAR) Studies

The generation of a library of structurally related compounds, or analogs, is a critical step in drug discovery, enabling the elucidation of structure-activity relationships (SAR). SAR studies help in identifying the key structural features of a molecule that are responsible for its biological activity. The versatile nature of this compound makes it an ideal starting material for creating such libraries.

By systematically modifying the substituents on the dioxolane ring or by varying the nucleophiles that displace the bromide, researchers can generate a series of analogs with diverse chemical properties. For example, a study on new benzolactam derivatives as dopamine D3 receptor ligands demonstrated how modifications to different parts of a molecule, including the linker which could be derived from a bromoalkyl chain, can significantly influence affinity and selectivity for dopamine receptor subtypes redheracles.net. Although this study does not directly use this compound, it exemplifies the principles of SAR that are applicable to its derivatives. The ability to readily introduce different functionalities allows for a thorough exploration of the chemical space around a lead compound, ultimately leading to the optimization of its pharmacological profile.

Derivatives as Ligands for Biological Targets

The inherent reactivity and structural motifs of this compound make it a valuable precursor for the synthesis of ligands that can interact with various biological targets, including receptors and enzymes.

Development of Dopamine Receptor Antagonists

Dopamine receptors, particularly the D2 and D3 subtypes, are important targets for the treatment of various neurological and psychiatric disorders. The development of selective antagonists for these receptors is an active area of research. While direct synthesis of dopamine antagonists from this compound is not extensively documented in publicly available literature, the use of its close analog, 2-(2-Bromoethyl)-1,3-dioxolane, in the synthesis of bitopic D2/D3 receptor ligands provides strong evidence for its potential in this area nih.gov.

In a study focused on developing bitopic ligands based on Fallypride, 2-(2-bromoethyl)-1,3-dioxolane was used as a key reagent to introduce a linker between the primary pharmacophore and a secondary binding fragment nih.gov. The resulting bitopic ligands exhibited high affinities for both D2 and D3 receptors. The table below summarizes the binding affinities of some of the synthesized bitopic ligands, illustrating the impact of structural modifications on receptor binding.

| Compound | D2R Ki (nM) | D3R Ki (nM) |

|---|---|---|

| 29a | 0.8 | 1.2 |

| 29b | 3.5 | 5.8 |

| 29c | 2.1 | 4.3 |

| 29d | 0.5 | 0.7 |

| 29e | 0.6 | 0.9 |

Data sourced from a study on bitopic ligands based on Fallypride, where a close analog of this compound was used in the synthesis. nih.gov

These findings suggest that derivatives of this compound could be valuable scaffolds for the design and synthesis of novel dopamine receptor antagonists with tailored selectivity profiles.

Contributions to Agrochemical and Material Science Research

Based on the conducted searches of publicly available scientific literature, there is limited specific information on the application of this compound in agrochemical and material science research. However, the general utility of related compounds in these fields can be noted. For example, a close analog, 2-(2-Bromoethyl)-1,3-dioxolane, has been mentioned as a building block in the polymer industry sigmaaldrich.com. This suggests a potential, though not explicitly documented, role for this compound in the synthesis of functional polymers. The development of spiro compounds, which can have applications in materials science, is another area where dioxolane derivatives could potentially be utilized nih.govresearchgate.netnih.govrsc.org. Further research would be needed to explore and establish any direct contributions of this compound to these fields.

Synthesis of Agrochemical Precursors

This compound is a bifunctional chemical compound that serves as a valuable building block in the synthesis of more complex molecules, including precursors for agrochemicals. Its utility stems from two key structural features: the reactive carbon-bromine bond and the 1,3-dioxolane (B20135) ring. The bromo- group acts as a good leaving group, making the propyl chain susceptible to nucleophilic substitution reactions. This allows for the straightforward attachment of the entire dioxolane-containing fragment to other molecular scaffolds. The 1,3-dioxolane group itself is a cyclic acetal (B89532), which functions as a stable, protected form of an aldehyde. This protecting group strategy is crucial in multi-step syntheses, preventing the aldehyde from undergoing unwanted reactions while other parts of the molecule are being modified.

In agrochemical research, particularly in the development of novel fungicides, the synthesis of heterocyclic compounds like triazoles is of significant interest. nih.gov Many biologically active fungicides are based on a triazole core structure. researchgate.netrasayanjournal.co.in While direct examples detailing the use of this compound are specific, its role can be understood by examining established synthetic pathways for similar structures. A common and powerful method for creating triazoles is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". researchgate.net

The application of this compound in this context would involve a two-step process:

Azide (B81097) Formation: The compound would first react with an azide salt, such as sodium azide, in a nucleophilic substitution reaction. The bromide ion is displaced, yielding 2-(3-azidopropyl)-1,3-dioxolane. This intermediate now contains the necessary azide functionality for the subsequent click reaction.

CuAAC Reaction: The azido-intermediate is then reacted with a terminal alkyne in the presence of a copper(I) catalyst. This reaction forms a stable 1,2,3-triazole ring, linking the dioxolane-containing fragment to the molecular group from the alkyne.

This strategy allows for the modular synthesis of a diverse library of potential agrochemical compounds by varying the structure of the alkyne partner. The resulting molecules, containing both the dioxolane and triazole moieties, are candidates for screening as potential fungicidal agents, similar to other dioxolane-triazole derivatives that have shown promising activity against various plant pathogens. researchgate.netrasayanjournal.co.in

Table 1: Synthetic Pathway for Agrochemical Precursors

| Precursor | Intermediate | Reaction Type | Target Agrochemical Class |

|---|---|---|---|

| This compound | 2-(3-Azidopropyl)-1,3-dioxolane | Nucleophilic Substitution | Triazole Fungicides |

Derivatization for Specialty Polymers and Advanced Materials

The unique bifunctional nature of this compound makes it a highly useful monomer for the synthesis and modification of specialty polymers and advanced materials. The presence of both a polymerizable or graftable site (the bromopropyl group) and a latent functional group (the dioxolane ring) allows for the design of polymers with tailored properties and post-polymerization modification capabilities.

One significant application is its use as an initiator in controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP). researchgate.net In this role, the carbon-bromine bond is homolytically cleaved in the presence of a transition metal catalyst to generate a radical that initiates the polymerization of other monomers, such as styrene (B11656) or acrylates. The result is a well-defined polymer chain with the 2-(3-propyl)-1,3-dioxolane moiety located at one end of the chain. This terminal dioxolane group can be retained as a stable end-cap or, more importantly, it can be hydrolyzed under mild acidic conditions to reveal a terminal aldehyde group. This aldehyde can then be used for further reactions, such as grafting the polymer onto surfaces or linking it to biomolecules. researchgate.net

Another key area of application is in the development of advanced membrane materials, particularly ion-exchange membranes for technologies like redox flow batteries. mdpi.commdpi.com The performance of these batteries critically depends on the membrane's ability to selectively transport ions while preventing the cross-mixing of electrolytes. mdpi.com this compound can be used as a grafting agent to modify the properties of robust polymer backbones like polyvinylidene fluoride (B91410) (PVDF) or polysulfones. The bromopropyl group allows the molecule to be chemically attached as a side chain to the main polymer. Subsequent modification of the dioxolane ring, such as hydrolysis followed by sulfonation, can introduce fixed ionic charges (e.g., –SO₃⁻) onto the polymer side chains. mdpi.com This creates an ion-conductive polymer, enhancing the membrane's performance. The ability to precisely introduce these functional groups allows for fine-tuning of properties like ionic conductivity, ion selectivity, and water uptake. mdpi.comresearchgate.net

Table 2: Applications in Polymer and Materials Synthesis

| Role of Compound | Polymerization / Modification Method | Resulting Polymer Structure | Potential Application |

|---|---|---|---|

| Initiator | Atom Transfer Radical Polymerization (ATRP) | Linear polymer with a terminal 1,3-dioxolane group | Synthesis of block copolymers, surface modification |

| Grafting Monomer | Chemical grafting onto a polymer backbone | Polymer with pendant 1,3-dioxolane side chains | Preparation of functional membranes |

Advanced Characterization and Computational Studies

The rigorous identification and study of 2-(3-Bromopropyl)-1,3-dioxolane involve a combination of sophisticated analytical methods and computational modeling. These approaches are crucial for confirming its structure, monitoring its reactivity, and predicting its chemical behavior.

Future Perspectives and Emerging Trends in 2 3 Bromopropyl 1,3 Dioxolane Research

Green Chemistry Approaches in Synthesis and Application

In line with the growing emphasis on sustainable chemical processes, research is exploring greener methods for both the synthesis and application of 2-(3-Bromopropyl)-1,3-dioxolane and related dioxolane compounds. A significant area of focus is the use of bio-based solvents and catalysts to reduce the environmental impact of chemical production. rsc.org

Recent studies have demonstrated the potential of using 1,3-dioxolane (B20135) compounds as bio-based reaction media, offering a more environmentally friendly alternative to traditional fossil-based solvents. rsc.org These "green" solvents are often derived from renewable resources like lactic acid and formaldehyde (B43269). rsc.org The performance of these bio-based solvents has been tested in various chemical reactions, such as Pd-catalyzed Heck arylation and the Menschutkin reaction, showing promise for broader applications. rsc.org

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of flow chemistry and automated synthesis platforms is poised to revolutionize the production of fine chemicals, including derivatives of this compound. Automated iterative small molecule synthesis has the potential to significantly accelerate the discovery of new medicines and materials. chemrxiv.org

Continuous flow synthesis offers several advantages over traditional batch processing, including improved reaction control, enhanced safety, and the potential for seamless integration of multiple reaction steps. nih.gov Researchers are developing automated flow systems for the synthesis of complex heterocyclic structures, such as spirocyclic tetrahydronaphthyridines, using modular approaches that can be adapted for various starting materials. nih.gov This technology allows for the rapid optimization of reaction conditions and the efficient production of compound libraries for screening purposes. beilstein-journals.org

The development of next-generation small molecule synthesizers operating at significantly faster speeds is a key area of research. chemrxiv.org These advancements are driven by improvements in both chemical methodologies and engineering, moving the field closer to the democratization of automated synthesis. chemrxiv.org

Exploration of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

The development of novel catalytic systems is crucial for improving the efficiency and selectivity of reactions involving this compound and its derivatives. Research in this area is focused on designing catalysts that can promote specific chemical transformations with high yields and stereocontrol.

One promising approach involves the use of hypervalent iodine(III) reagents to achieve stereoselective formation of substituted 1,3-dioxolanes. mdpi.com This method allows for the assembly of three components—an alkene, a carboxylic acid, and a silyl (B83357) enol ether—into a single dioxolane product with high diastereoselectivity. mdpi.com The reaction proceeds through a 1,3-dioxolan-2-yl cation intermediate, and the stereochemical outcome is controlled by the stereospecific generation of this intermediate. mdpi.com

Another area of investigation is the use of chiral catalysts to achieve asymmetric synthesis of optically pure diols, which are precursors to chiral dioxolanes. nih.gov For instance, a chiral binaphthyldiimine-Ni(II) complex has been shown to catalyze the asymmetric 1,3-dipolar cycloaddition of carbonyl ylides to aldehydes, producing cis-1,3-dioxolanes with high enantioselectivity. organic-chemistry.org The development of such catalytic systems is essential for accessing enantiomerically pure compounds for applications in pharmaceuticals and materials science. nih.gov

Development of Multifunctional Derivatives for Targeted Applications in Chemical Biology and Materials Science

The unique chemical structure of this compound makes it a valuable scaffold for the development of multifunctional derivatives with targeted applications in chemical biology and materials science. lookchem.com The dioxolane ring can act as a protecting group or a key structural element, while the bromopropyl chain allows for further functionalization.

In the field of chemical biology, derivatives of 1,3-dioxolane are being investigated for their potential as therapeutic agents. For example, new 1,3-dioxolane derivatives have been synthesized and shown to exhibit significant antibacterial and antifungal activities. nih.govresearchgate.net Researchers are also exploring the use of dioxolane-based compounds as modulators of multidrug resistance in cancer cells, a major obstacle in chemotherapy. nih.gov

Q & A

Q. What are the standard synthetic routes for 2-(3-bromopropyl)-1,3-dioxolane, and how do reaction conditions influence yield?

The compound is typically synthesized via acid-catalyzed acetal formation. For example, refluxing 4-bromobutyraldehyde with ethylene glycol and toluene-4-sulfonic acid in toluene achieves 48% yield after distillation . Alternative methods using Grignard reagents (e.g., Mg in THF) coupled with cyclohexenone or fullerene-C60 yield up to 92% under optimized conditions . Variability in yields arises from factors like catalyst choice, solvent polarity, and temperature control. Researchers should compare kinetic studies (e.g., reflux vs. microwave-assisted synthesis) to optimize protocols .

Q. How can spectroscopic techniques confirm the structure of this compound?

Key characterization methods include:

- <sup>1</sup>H NMR : Peaks for the dioxolane ring (δ 4.8–5.0 ppm) and bromopropyl chain (δ 3.4–3.6 ppm for CH2Br).

- GC-MS : Molecular ion peak at m/z 195 (molecular weight) and fragmentation patterns consistent with acetal cleavage .

- IR : Stretching vibrations for C-O (1050–1150 cm<sup>−1</sup>) and C-Br (500–600 cm<sup>−1</sup>) .

Q. What are the primary reactivity patterns of this compound in organic synthesis?

The bromopropyl group acts as an alkylating agent, participating in nucleophilic substitutions (e.g., with amines or thiols) . The dioxolane ring is acid-labile, enabling deprotection to regenerate aldehydes under mild acidic conditions (e.g., HCl/H2O) . It also serves as a masked aldehyde equivalent in multi-step syntheses .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during alkylation reactions involving this compound?

In enantioselective syntheses, NaH-mediated alkylation of lactams with this compound generates quaternary stereocenters with >99% facial selectivity. The bulky dioxolane group directs nucleophilic attack to the less hindered face, as demonstrated in madangamine D intermediate synthesis . Computational modeling (DFT) is recommended to predict steric and electronic effects .

Q. What strategies resolve contradictions in reported reaction yields for Grignard couplings with this compound?

Discrepancies in yields (e.g., 42–92% for fullerene-C60 reactions ) may stem from:

- Catalyst purity : Trace moisture in Mg or THF reduces Grignard efficacy.

- Temperature gradients : Lower temperatures (−78°C) favor selectivity but slow kinetics.

- Workup protocols : Inadequate quenching or extraction can lower isolated yields. Systematic DOE (Design of Experiments) approaches, varying parameters like solvent drying and reaction time, are critical for reproducibility .

Q. What role does this compound play in polymer chemistry?

The dioxolane moiety participates in cationic ring-opening polymerization (CROP) to form polyacetals. For example, copolymerization with 2-ethenyl-4-methylene-1,3-dioxolane yields thermally stable polymers with tunable glass transition temperatures (Tg). Kinetic studies using <sup>13</sup>C NMR monitor monomer consumption rates .

Q. How does microwave irradiation improve synthetic efficiency for dioxolane derivatives?

Microwave-assisted synthesis reduces reaction times from hours to minutes (e.g., 2 h vs. 20 h) while increasing yields (e.g., 92–98% for dichlorocyclopropanes). Enhanced dielectric heating accelerates activation energy thresholds, particularly in SnCl4-catalyzed cyclopropanations .

Methodological Guidance

Designing experiments to analyze competing reaction pathways in dioxolane deprotection:

- Step 1 : Treat this compound with varying acids (e.g., HCl, p-TsOH) in H2O/THF.

- Step 2 : Monitor aldehyde regeneration via <sup>1</sup>H NMR (appearance of δ 9.7 ppm CHO peak).

- Step 3 : Compare kinetics using Arrhenius plots to identify optimal conditions .

Validating purity for catalytic applications:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.